Cas no 101253-30-9 (1-Propylproline)
1-Propylproline Chemical and Physical Properties
Names and Identifiers
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- L-Proline, 1-propyl-
- L-Proline, 1-propyl- (9CI)
- N-Propylproline
- Proline,1-propyl-, L- (6CI)
- 1-propylproline
- 101253-30-9
- propylproline
- (2S)-1-propylpyrrolidine-2-carboxylic acid
- EN300-203287
- (S)-1-propylpyrrolidine-2-carboxylic acid
- CYXLHZVPLXEUPP-ZETCQYMHSA-N
- SCHEMBL1887361
- 1-Propylproline
-
- MDL: MFCD22407196
- Inchi: 1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
- InChI Key: CYXLHZVPLXEUPP-ZETCQYMHSA-N
- SMILES: OC([C@@H]1CCCN1CCC)=O
Computed Properties
- Exact Mass: 157.11035
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.54
1-Propylproline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P227015-250mg |
1-Propylproline |
101253-30-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | P227015-500mg |
1-Propylproline |
101253-30-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | P227015-1000mg |
1-Propylproline |
101253-30-9 | 1g |
$ 720.00 | 2022-06-03 | ||
| Enamine | EN300-203287-0.05g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 0.05g |
$76.0 | 2023-09-16 | |
| Enamine | EN300-203287-0.1g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 0.1g |
$113.0 | 2023-09-16 | |
| Enamine | EN300-203287-0.25g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 0.25g |
$162.0 | 2023-09-16 | |
| Enamine | EN300-203287-0.5g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 0.5g |
$310.0 | 2023-09-16 | |
| Enamine | EN300-203287-1.0g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 1g |
$414.0 | 2023-06-06 | |
| Enamine | EN300-203287-2.5g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 2.5g |
$810.0 | 2023-09-16 | |
| Enamine | EN300-203287-5.0g |
(2S)-1-propylpyrrolidine-2-carboxylic acid |
101253-30-9 | 95% | 5g |
$1199.0 | 2023-06-06 |
1-Propylproline Suppliers
1-Propylproline Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-Propylproline
Chemical Profile of 1-Propylproline (CAS No. 101253-30-9)
1-Propylproline, identified by the Chemical Abstracts Service Number (CAS No.) 101253-30-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This enantiomerically pure compound belongs to the class of proline derivatives, characterized by its unique structural and functional properties. The introduction of a propyl group at the α-position of proline introduces additional conformational flexibility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 1-propylproline consists of a six-membered pyrrolidine ring with a propyl substituent at the nitrogen atom and a hydrogen atom at the α-position. This configuration imparts distinct physicochemical properties, including solubility characteristics and interaction potential with biological targets. The compound’s ability to exist in multiple stereoisomeric forms further enhances its utility in chiral synthesis and asymmetric catalysis, areas where precise stereocontrol is paramount.
In recent years, 1-propylproline has garnered attention in the pharmaceutical industry due to its role as a building block for more complex molecules. Its incorporation into peptidomimetics and protease inhibitors has been explored as a strategy to improve pharmacokinetic profiles and target specificity. For instance, derivatives of 1-propylproline have been investigated for their potential in modulating enzyme activity, particularly in cases where enantioselective inhibition is required.
One of the most compelling applications of 1-propylproline lies in its use as a ligand or chiral auxiliary in transition metal-catalyzed reactions. The propyl group’s steric influence can be leveraged to direct reactions toward desired stereoisomers, enhancing overall yields and selectivity. This has been particularly relevant in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where the precise control over stereochemistry is critical for achieving biologically active compounds.
The compound’s versatility extends to its role in material science, where it has been employed as a monomer or additive to modify the properties of polymers. Specifically, copolymerization with other monomers containing 1-propylproline units has resulted in materials with enhanced thermal stability and mechanical strength. These properties make such polymers attractive for applications in high-performance coatings and specialty plastics.
Recent advancements in computational chemistry have further illuminated the potential of 1-propylproline as a scaffold for drug discovery. Molecular modeling studies indicate that modifications at the propyl group can fine-tune binding interactions with biological targets, offering a rational approach to designing novel therapeutic agents. This computational insight has spurred experimental efforts to synthesize and evaluate new derivatives of 1-propylproline, particularly those designed to interact with enzymes involved in metabolic pathways.
The synthesis of 1-propylproline itself presents an interesting challenge due to its stereogenic center. While traditional methods involving chiral resolution or asymmetric synthesis are well-established, newer approaches leveraging biocatalysis have emerged as promising alternatives. Enzymes such as transaminases have been employed to introduce the propyl group with high enantioselectivity, reducing reliance on harsh chemical conditions and minimizing waste generation.
In conclusion, 1-propylproline (CAS No. 101253-30-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, material science, and catalysis. As research continues to uncover new applications and synthetic strategies for this compound, its importance is expected to grow further, solidifying its position as a cornerstone of modern chemical innovation.
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